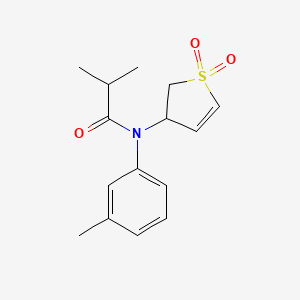
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(m-tolyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(m-tolyl)isobutyramide is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(m-tolyl)isobutyramide is a synthetic compound characterized by a unique combination of a thiophene ring with a sulfone group and an isobutyramide moiety. This compound has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N2O4S, with a molecular weight of approximately 281.33 g/mol. The presence of the sulfone group enhances the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The sulfone moiety is believed to play a crucial role in binding interactions, while the aromatic and acetamide groups contribute to overall binding affinity.
Target Enzymes
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation.
- Molecular Docking Studies : Computational studies indicate that this compound has a high binding affinity for enzymes such as dihydrofolate reductase (DHFR) and other critical targets involved in cellular metabolism.
Antimicrobial Activity
Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 µg/mL |
| This compound | Escherichia coli | 10 µg/mL |
These findings suggest that the compound could be developed as a lead candidate for treating bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G0/G1 phase arrest in certain cancer cell lines.
- Induction of Reactive Oxygen Species (ROS) : It may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
Case Study 2 : In an animal model of bacterial infection, administration of this compound showed significant reduction in bacterial load compared to control groups, indicating its potential efficacy as an antimicrobial agent.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(2)15(17)16(13-6-4-5-12(3)9-13)14-7-8-20(18,19)10-14/h4-9,11,14H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWROZGPZZIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













